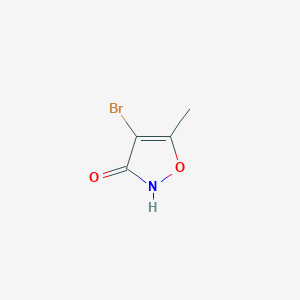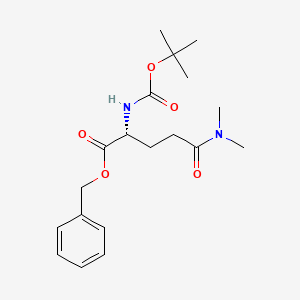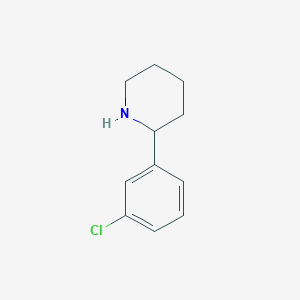![molecular formula C17H21NO5S2 B2514598 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034243-29-1](/img/structure/B2514598.png)
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often explored for their potential in medical applications, particularly as inhibitors of enzymes like carbonic anhydrase, which is important in regulating intraocular pressure and has implications in conditions like glaucoma .
Synthesis Analysis
While the specific synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is not detailed in the provided papers, the synthesis of related sulfonamide compounds typically involves the introduction of a sulfonamide group to a suitable precursor molecule. In the case of similar compounds, the synthesis process has been shown to be crucial for the biological activity, as the presence of the sulfonamide structure is essential for the inhibitory activities of the compounds .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic or heteroaromatic ring. The specific structure of the compound includes a thiophene ring, which is a five-membered sulfur-containing heterocycle, and a benzo[b][1,4]dioxine moiety, which is a fused ring system containing oxygen atoms. These structural features are likely to contribute to the compound's biological activity and its interaction with target proteins .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the sulfonamide group. They can form complexes with metal ions, undergo hydrolysis under certain conditions, and react with nucleophiles. The specific reactivity of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide would depend on its precise structure and the presence of functional groups that can engage in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of hydroxy groups and the overall polarity of the molecule can affect its solubility in water and organic solvents. The stability of the compound can be influenced by the presence of the thiophene ring, as heteroaromatic compounds can exhibit different stability profiles compared to their non-heteroaromatic counterparts. These properties are important for the pharmacokinetic behavior of the compound and its suitability for drug development .
科学的研究の応用
Carbonic Anhydrase Inhibition
- Sulfonamide derivatives, including structures similar to the specified compound, have been explored for their potential as inhibitors of carbonic anhydrase. This enzyme plays a crucial role in various physiological processes, including fluid secretion, pH regulation, and carbon dioxide transport. Inhibition of carbonic anhydrase has therapeutic applications, notably in the treatment of glaucoma, where reducing intraocular pressure is a primary goal. Research on benzo[b]thiophene-2-sulfonamide derivatives has shown significant ocular hypotensive activity, making them candidates for clinical evaluation in glaucoma treatment (Graham et al., 1989).
Enzyme Inhibitory Potential
- Studies have also focused on the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties against α-glucosidase and acetylcholinesterase (AChE). These enzymes are targets in treating diabetes and Alzheimer's disease, respectively. Synthesis and testing of such compounds have revealed substantial inhibitory activity, providing a basis for further drug development and investigation into their mechanism of action (Abbasi et al., 2019).
将来の方向性
特性
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S2/c19-7-4-13(14-5-10-24-12-14)3-6-18-25(20,21)15-1-2-16-17(11-15)23-9-8-22-16/h1-2,5,10-13,18-19H,3-4,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFBWKBNCZNKGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC(CCO)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

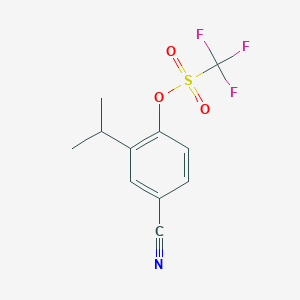
![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(5-propan-2-yl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2514516.png)

![N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B2514520.png)
![N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide](/img/structure/B2514521.png)
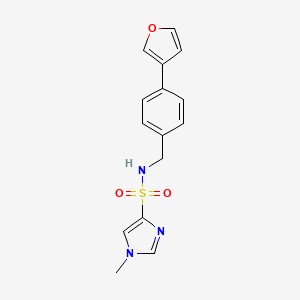
![Tert-butyl 2-[[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]piperidine-1-carboxylate](/img/structure/B2514526.png)

![N-[4-[(N-Cyano-3-ethylanilino)methyl]-1,3-thiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B2514528.png)

![4-[(2-Methylpropan-2-yl)oxy]butan-1-amine;hydrochloride](/img/structure/B2514532.png)
